molecular formula C19H22ClN5O2 B2409545 9-(4-chlorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 873076-69-8

9-(4-chlorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2409545
M. Wt: 387.87
InChI Key: XZIMYFGMPVTQQJ-UHFFFAOYSA-N
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Description

Pyrimidine derivatives are found to have a wide range of chemotherapeutic effects including angiogenic , enzyme inhibitory effects , and anti-leshiminal activity . They have also been used as analgesics and anti-parkinsonian agents , as modulators of TRPV1 (Transient Receptor Potential Vanilloid Receptor 1) , as anticancer agents , as pesticides , as phosphate inhibitors , for treatment of circulatory system diseases . They are also known to have antimicrobial , anti-inflammatory , and anti-insecticidal properties in addition to acetyl cholinesterase inhibitory activity .


Synthesis Analysis

A series of thiazolopyrimidine derivatives have been synthesized via multicomponent reaction and tested for biological activities . This research aims to develop a new synthetic method of poly fused pyrimidines under microwave irradiation . The microwave-assisted technique is preferable due to the yield enhancements attained, time saving, and environmental safety reactions .


Molecular Structure Analysis

The pyrimidine ring is a heterocyclic aromatic compound that occurs widely in nature . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases .


Chemical Reactions Analysis

6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles reacted with bromomalono-nitrile to give 3,7-diamino-5-aryl-5H-thiazolo . Thiazolopyrimidine derivatives reacted with carbon disulphide to produce 11-aryl-11H .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been explored in the synthesis of new purinediones, specifically in the creation of 2-substituted 9-methyl-4,5-dihydro-6H,8H-pyrimido-[1,2,3-cd]purine-8,10(9H)-diones (Šimo, Rybár, & Alföldi, 1995).
  • It has been involved in the heteroaromatization process to synthesize new pyrano[2,3-d]pyrimidines and [1,2,4]triazolo[1,5-c]pyrimidines with notable antimicrobial activity (El-Agrody et al., 2001).
  • Research also includes its utilization in generating 9,9′-thiobis derivatives, offering insights into novel sulfur bridge formations in pyrimidine rings (Šimo, Rybár, Alföldi, & Pätoprstý, 1999).

Biological Activities

  • Studies have examined its derivatives for urease inhibition activity, shedding light on potential therapeutic applications (Rauf et al., 2010).
  • The compound's isosteres and analogs have been analyzed for their hydrogen-bonded chain formations and structural characteristics, contributing to the understanding of molecular interactions in drug design (Portilla et al., 2005).

Molecular Synthesis and Reactions

  • It has been involved in the ring cleavage reactions of related derivatives, offering insights into the reactivity and transformation pathways of pyrimidine-based compounds (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).
  • The compound's role in the synthesis of various purine derivatives, including its reactions with nucleophilic agents, has been documented, highlighting its versatility in synthetic organic chemistry (Brown, Joseph, Leigh, & Swain, 1977).

properties

IUPAC Name

9-(4-chlorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c1-12(2)11-25-17(26)15-16(22(3)19(25)27)21-18-23(9-4-10-24(15)18)14-7-5-13(20)6-8-14/h5-8,12H,4,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIMYFGMPVTQQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Cl)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-chlorophenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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